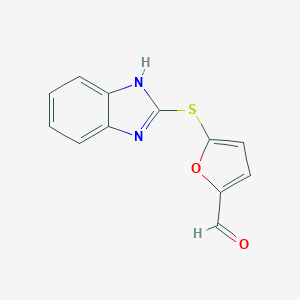

![molecular formula C13H9N3O2 B188108 2-(4-ニトロフェニル)イミダゾ[1,2-a]ピリジン CAS No. 3323-26-0](/img/structure/B188108.png)

2-(4-ニトロフェニル)イミダゾ[1,2-a]ピリジン

概要

説明

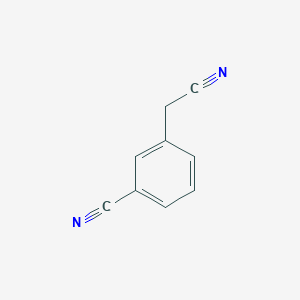

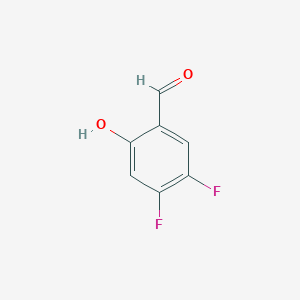

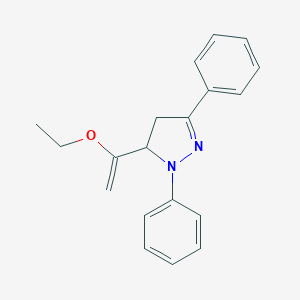

“2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9N3O2 . It is recognized as an important fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound, 2-phenylimidazo[1,2-a]pyridine, involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” consists of a fused bicyclic 5–6 heterocycle . The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 67.5±0.5 cm3, and a molar volume of 177.2±7.0 cm3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions. For instance, they can be functionalized via radical reactions . Additionally, they can participate in rhodium-catalyzed cascade reactions .Physical And Chemical Properties Analysis

“2-(4-Nitrophenyl)imidazo[1,2-a]pyridine” has several notable physical and chemical properties. It has a polar surface area of 63 Å2, a polarizability of 26.8±0.5 10-24 cm3, and a surface tension of 59.0±7.0 dyne/cm .科学的研究の応用

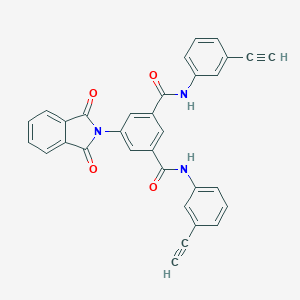

抗がん剤

イミダゾ[1,2-a]ピリジン誘導体は、特に乳がん細胞に対して抗がん剤として潜在的な可能性を示しています . 例えば、化合物15(N-アシルヒドラゾン誘導体)は、MCF7細胞株とMDA-MB-231細胞株に対して強力な活性を示しました .

有機合成

イミダゾ[1,2-a]ピリジンは、有機合成における貴重なヘテロ環状骨格です . これらは直接官能基化することができ、イミダゾ[1,2-a]ピリジン誘導体を構築するための効率的な方法になります .

医薬品化学

イミダゾ[1,2-a]ピリジンコアは、幅広い薬理学的活性を持ちます . これらは、アルピデム(催眠薬)、ミロプロフェン(鎮痛剤)、ミノドロン酸(抗骨粗鬆症薬)、ゾルピデム(鎮静剤)、ゾリミジン(抗潰瘍薬)など、多くの市販医薬品分子に見られます .

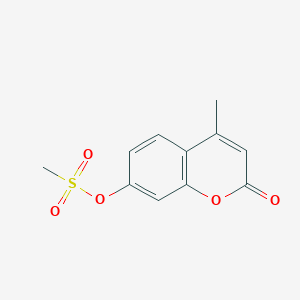

材料科学

イミダゾ[1,2-a]ピリジンは、その構造特性により、材料科学においても有用です . これは、さまざまな技術的用途で報告されています .

オプトエレクトロニクスデバイス

イミダゾ[1,2-a]ピリジン化合物は、オプトエレクトロニクスデバイスで使用されています . その独特の特性により、これらの先端技術で使用するために適しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

作用機序

Target of Action

The primary target of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death .

Mode of Action

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine interacts with its target, KRAS G12C, by acting as a covalent inhibitor . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the cell signaling pathways it controls .

Biochemical Pathways

The inhibition of KRAS G12C by 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine affects the RAS signaling pathway . This pathway is involved in cell growth and death, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

Its molecular weight (23923 g/mol ) suggests that it may have good bioavailability

Result of Action

The result of the action of 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is the inhibition of the KRAS G12C protein . This leads to the disruption of the RAS signaling pathway, which can result in the death of cancer cells .

実験室実験の利点と制限

2-NPIP has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is sensitive to light and air, and can degrade over time. Additionally, it is not soluble in water, and must be dissolved in organic solvents before use.

将来の方向性

There are several potential future directions for research on 2-NPIP. One potential direction is to further explore its potential role in the regulation of gene expression and cell growth. Another potential direction is to explore its potential use as a catalyst in the synthesis of polymers. Additionally, further research could be done to explore its potential use in the synthesis of dyes and pigments. Finally, further research could be done to explore its potential use in the synthesis of heterocyclic compounds.

Safety and Hazards

生化学分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridine derivatives have shown a broad spectrum of pharmacological activities .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown significant antiproliferative activity against certain cancer cell lines . The exact mechanisms by which 2-

特性

IUPAC Name |

2-(4-nitrophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBCSKCONKUZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186882 | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194192 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3323-26-0 | |

| Record name | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003323260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)